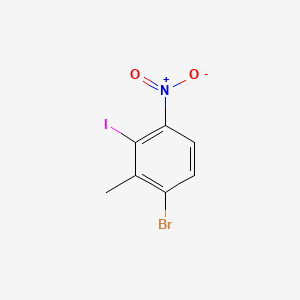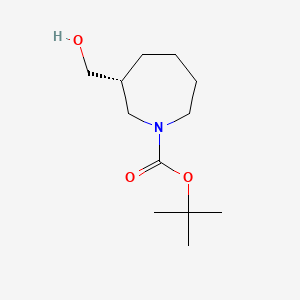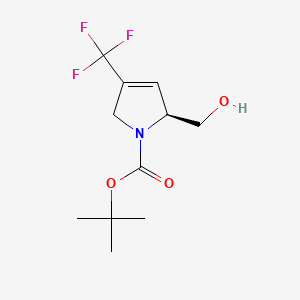
tert-butyl (2S)-2-(hydroxymethyl)-4-(trifluoromethyl)-2,5-dihydropyrrole-1-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Tert-butyl (2S)-2-(hydroxymethyl)-4-(trifluoromethyl)-2,5-dihydropyrrole-1-carboxylate is a complex organic compound featuring a tert-butyl group, a hydroxymethyl group, and a trifluoromethyl group attached to a dihydropyrrole ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
One common method involves the Steglich esterification, which uses dicyclohexylcarbodiimide (DCC) and dimethylaminopyridine (DMAP) to form the ester bond . The reaction conditions often require anhydrous solvents and inert atmosphere to prevent side reactions.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to increase yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can enhance the efficiency of the production process. Additionally, purification methods like recrystallization and chromatography are employed to obtain the desired compound in high purity.
Analyse Des Réactions Chimiques
Types of Reactions
Tert-butyl (2S)-2-(hydroxymethyl)-4-(trifluoromethyl)-2,5-dihydropyrrole-1-carboxylate can undergo various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to a carboxyl group using oxidizing agents like potassium permanganate.
Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an alkaline medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of carboxylic acid derivatives.
Reduction: Formation of alcohol derivatives.
Substitution: Formation of substituted pyrrole derivatives.
Applications De Recherche Scientifique
Tert-butyl (2S)-2-(hydroxymethyl)-4-(trifluoromethyl)-2,5-dihydropyrrole-1-carboxylate has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a lead compound in drug discovery.
Industry: Utilized in the development of advanced materials and as a precursor in the synthesis of functionalized compounds
Mécanisme D'action
The mechanism of action of tert-butyl (2S)-2-(hydroxymethyl)-4-(trifluoromethyl)-2,5-dihydropyrrole-1-carboxylate involves its interaction with specific molecular targets and pathways. The trifluoromethyl group can enhance the compound’s lipophilicity and metabolic stability, allowing it to interact with hydrophobic pockets in proteins. The hydroxymethyl group can form hydrogen bonds with target molecules, influencing the compound’s binding affinity and specificity .
Comparaison Avec Des Composés Similaires
Similar Compounds
Tert-butyl (2S)-2-(hydroxymethyl)-4-methyl-2,5-dihydropyrrole-1-carboxylate: Similar structure but lacks the trifluoromethyl group.
Tert-butyl (2S)-2-(hydroxymethyl)-4-(chloromethyl)-2,5-dihydropyrrole-1-carboxylate: Similar structure but has a chloromethyl group instead of a trifluoromethyl group.
Uniqueness
The presence of the trifluoromethyl group in tert-butyl (2S)-2-(hydroxymethyl)-4-(trifluoromethyl)-2,5-dihydropyrrole-1-carboxylate imparts unique properties such as increased lipophilicity, metabolic stability, and potential biological activity. These features make it distinct from other similar compounds and valuable for various applications .
Propriétés
Formule moléculaire |
C11H16F3NO3 |
|---|---|
Poids moléculaire |
267.24 g/mol |
Nom IUPAC |
tert-butyl (2S)-2-(hydroxymethyl)-4-(trifluoromethyl)-2,5-dihydropyrrole-1-carboxylate |
InChI |
InChI=1S/C11H16F3NO3/c1-10(2,3)18-9(17)15-5-7(11(12,13)14)4-8(15)6-16/h4,8,16H,5-6H2,1-3H3/t8-/m0/s1 |
Clé InChI |
DXKFQVGYXPRPDW-QMMMGPOBSA-N |
SMILES isomérique |
CC(C)(C)OC(=O)N1CC(=C[C@H]1CO)C(F)(F)F |
SMILES canonique |
CC(C)(C)OC(=O)N1CC(=CC1CO)C(F)(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


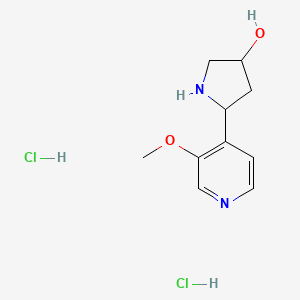
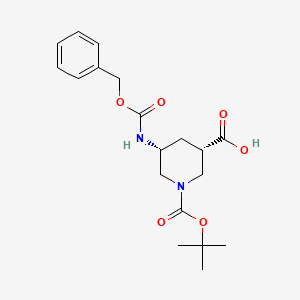
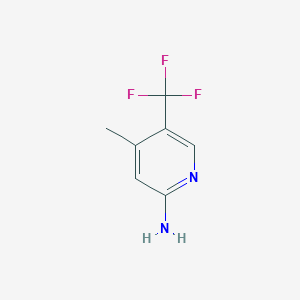
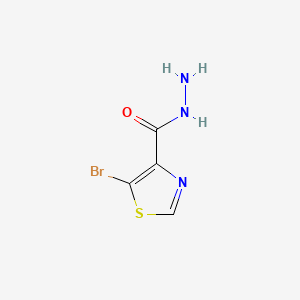
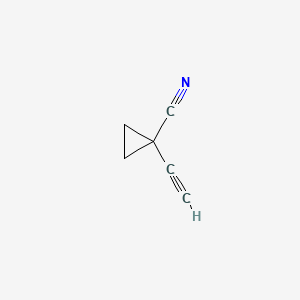
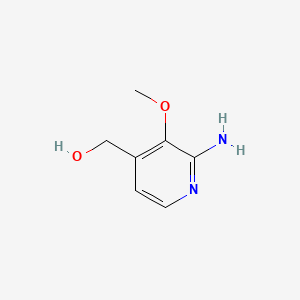
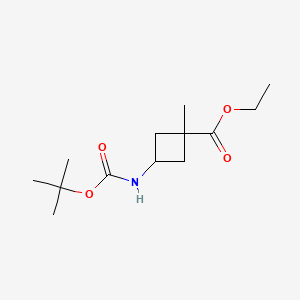
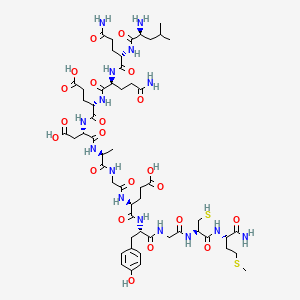
![2,7-Diazaspiro[4.5]decane-6,8-dione](/img/structure/B13913202.png)
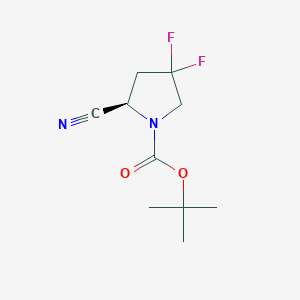
![2-Chloro-6-(difluoromethyl)-4-[(methylsulfinyl)methyl]pyridine](/img/structure/B13913208.png)
![6'-Nitro-3',4'-dihydro-2'H-spiro[cyclobutane-1,1'-isoquinoline]](/img/structure/B13913215.png)
